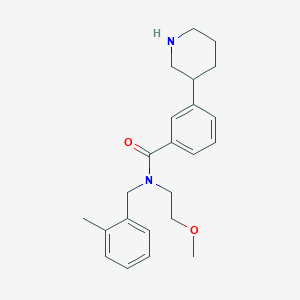![molecular formula C16H15N3O B5639342 1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5639342.png)
1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multicomponent reactions, including condensation and cyclization processes. For example, derivatives of pyrazolo[3,4-b]pyridine have been synthesized using ultrasound-promoted regioselective reactions, offering rapid methods with excellent yields (Nikpassand et al., 2010). Similarly, the synthesis of 1-phenyl-2-(2-pyridyl)ethanol derivatives can be achieved through Knoevenagel condensation reactions without the need for catalysts or solvents, highlighting the versatility of synthetic approaches for related compounds (Percino et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives reveals significant insights into their chemical behavior. For instance, the crystal structure analysis of related compounds has shown various conformations and hydrogen bonding patterns that impact their stability and reactivity. The ethanol hemisolvates of some benzyl-substituted tetrahydropyrazolo[3,4-b]pyridines exhibit different crystal structures despite similar molecular constitutions, indicating the influence of minor variations in molecular structure on the physical properties of these compounds (Cruz et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives are diverse, reflecting their broad utility in synthetic chemistry. The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids showcases the functional versatility of pyridyl ethanol derivatives. This moiety can be selectively removed post-polymerization, demonstrating its applicability in polymer chemistry (Elladiou & Patrickios, 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and crystallinity, are crucial for their application in various domains. The solvation and crystalline forms can significantly affect the compound's behavior in biological systems or chemical reactions. For example, the isomorphism observed in benzyl-substituted tetrahydropyrazolo[3,4-b]pyridine derivatives underscores the importance of solvation and crystal structure in determining the physical properties of these compounds (Cruz et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on similar compounds could include further exploration of their biological activities, such as their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Additionally, the development of new synthetic routes for these compounds could also be a focus of future research .
Eigenschaften
IUPAC Name |
1-[6-(3-pyrazol-1-ylphenyl)pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12(20)15-7-3-8-16(18-15)13-5-2-6-14(11-13)19-10-4-9-17-19/h2-12,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYULDRSMDMWJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)C2=CC(=CC=C2)N3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B5639262.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5639270.png)
![methyl 2-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B5639271.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-6-methyl-4H-pyran-4-one](/img/structure/B5639285.png)
![[2-(benzylthio)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5639291.png)
![4-{[4-(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5639298.png)
![N-(4-fluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5639318.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5639326.png)
![2-benzyl-8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639333.png)
![4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B5639337.png)

![7-methoxy-3-{[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5639365.png)
